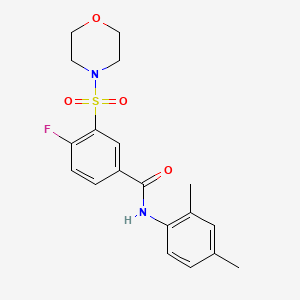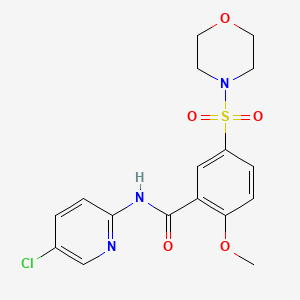![molecular formula C12H13ClO3 B4973399 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B4973399.png)
3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde, also known as CPMBO, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde is not fully understood. However, it has been suggested that the presence of the chloro and methoxy groups in the benzaldehyde ring may contribute to its biological activity. Additionally, the isobutylene oxide group may play a role in the compound's reactivity and selectivity.
Biochemical and Physiological Effects:
3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been shown to exhibit anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. It has also been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). However, the exact biochemical and physiological effects of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde are still being investigated.
Advantages and Limitations for Lab Experiments
One advantage of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde is its high selectivity for certain reactions, which makes it a useful reagent in organic synthesis. Additionally, its anti-inflammatory and anti-tumor properties make it a potential candidate for drug development. However, one limitation of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde is its limited solubility in certain solvents, which may affect its reactivity in certain reactions.
Future Directions
There are several future directions for the study of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde. One potential area of research is the development of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde-based drugs for the treatment of inflammatory and tumor-related diseases. Another area of research is the synthesis of functional materials using 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde as a building block. Additionally, further investigation into the mechanism of action and biochemical and physiological effects of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde may provide insights into its potential applications in various fields.
Synthesis Methods
The synthesis of 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde involves the reaction of 3-chloro-5-methoxy-4-hydroxybenzaldehyde with isobutylene oxide in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been shown to exhibit anti-inflammatory and anti-tumor properties. In material science, 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been used as a building block for the synthesis of functional materials. In organic synthesis, 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde has been used as a reagent for the synthesis of various compounds.
properties
IUPAC Name |
3-chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3/h4-6H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTYUJWHNCMSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=C(C=C1Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4973326.png)
![N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4973334.png)
![3-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4973364.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4973369.png)
![N-[2-(methylthio)ethyl]-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4973377.png)
![1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4973384.png)
![N-(3-chloro-4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4973393.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4973410.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide](/img/structure/B4973415.png)

![4-{2-(acetylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4973426.png)
![1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole](/img/structure/B4973434.png)